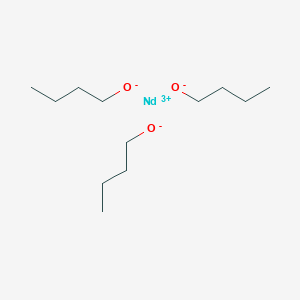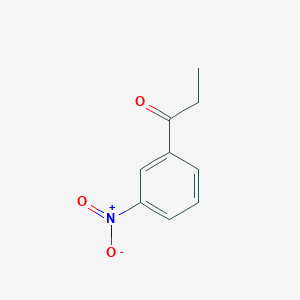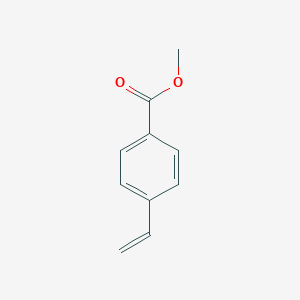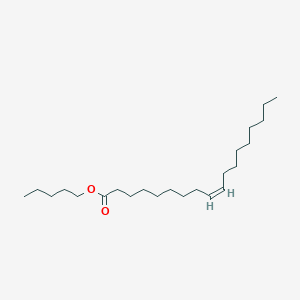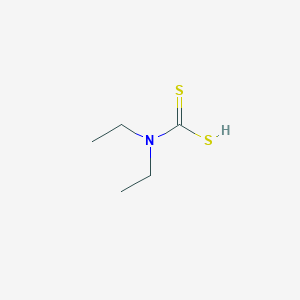
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one, also known as HMDP, is a synthetic compound that has been widely studied for its potential use in scientific research. HMDP belongs to the family of chalcones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been shown to have various biochemical and physiological effects. In cancer cells, 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been found to induce cell cycle arrest and apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In addition, 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been shown to reduce the production of reactive oxygen species, which play a role in oxidative stress and inflammation. 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has also been found to increase the levels of glutathione, an antioxidant that protects cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one in lab experiments is its low toxicity. 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been shown to have low cytotoxicity in various cell lines, making it a safe compound to use in research studies. However, one limitation of using 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one is its limited solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one. One area of research is the development of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one, which could lead to the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one in animal models and clinical trials.
Synthesemethoden
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one can be synthesized through the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and acetophenone. The reaction is catalyzed by a base such as sodium hydroxide and is carried out in ethanol or methanol. The resulting product is a yellow crystalline powder with a melting point of 160-162°C.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been studied for its potential use in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by protecting neuronal cells from oxidative stress.
Eigenschaften
CAS-Nummer |
16384-66-0 |
|---|---|
Produktname |
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one |
Molekularformel |
C22H20O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C22H20O2/c1-24-20-14-12-17(13-15-20)16-21(18-8-4-2-5-9-18)22(23)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3 |
InChI-Schlüssel |
QTDRNFMQDXCDNB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Synonyme |
3-(4-Methoxyphenyl)-1,2-diphenyl-1-propanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



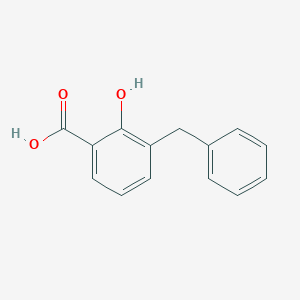


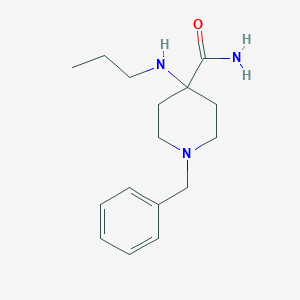
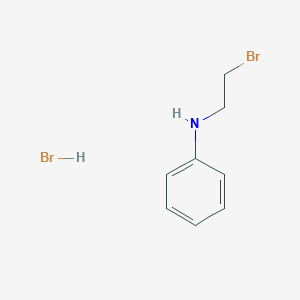

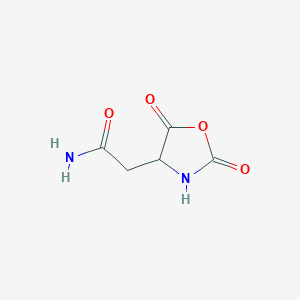

![1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B93419.png)
